

Application Notes and Protocols: Malonate Utilization Test for the Differentiation of Enterobacteriaceae

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Sodium malonate*
Cat. No.: *B085567*

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction

The malonate utilization test is a biochemical assay used in microbiology to differentiate members of the Enterobacteriaceae family based on their ability to utilize **sodium malonate** as the sole source of carbon.^{[1][2]} This test is particularly valuable in distinguishing between genera such as Enterobacter, Klebsiella, and certain Salmonella species, which are typically malonate-positive, from Escherichia coli and Shigella species, which are generally malonate-negative.^{[1][3][4]} The principle of the test lies in detecting the metabolic byproducts of organisms that can use malonate, leading to a visible change in a pH indicator within the growth medium.^{[1][2]}

Principle of the Test

The malonate utilization test assesses an organism's ability to use **sodium malonate** as its primary carbon source and ammonium sulfate as its sole nitrogen source for growth.^{[1][3][5]} Bacteria that can utilize malonate produce alkaline metabolites, such as sodium hydroxide and sodium bicarbonate, which increase the pH of the medium.^{[1][5][6]} The test medium, typically malonate broth, contains bromothymol blue as a pH indicator.^{[1][3]} At a neutral pH (around 6.7), the broth is green.^{[1][3]} An increase in alkalinity (pH > 7.6) due to malonate metabolism causes the indicator to turn from green to a light blue or Prussian blue color, indicating a

positive result.[1][3] If an organism cannot utilize malonate, the medium will remain green.[1] Some malonate-negative organisms may ferment dextrose (glucose), which is included in some modified broths, leading to acid production and a yellow color change.[1][6]

Data Presentation

The following table summarizes the expected malonate utilization results for key members of the Enterobacteriaceae family.

Organism	Malonate Utilization	Expected Result (Color)
Klebsiella pneumoniae	Positive	Blue
Enterobacter aerogenes	Positive	Blue
Salmonella arizonaee	Positive	Blue
Escherichia coli	Negative	Green
Shigella spp.	Negative	Green
Proteus spp.	Negative	Green
Other Salmonella subgroups	Negative	Green
Citrobacter diversus	Positive	Blue

Experimental Protocols

This section provides a detailed methodology for performing the malonate utilization test.

4.1. Media Preparation: Malonate Broth (Ewing Modified)

The modified malonate broth by Ewing is recommended as it contains yeast extract and dextrose to stimulate the growth of some organisms.[7]

Composition per 1000 ml of distilled water:[7]

- Yeast Extract: 1.0 g
- Ammonium Sulfate: 2.0 g

- Dipotassium Phosphate: 0.6 g
- Monopotassium Phosphate: 0.4 g
- Sodium Chloride: 2.0 g
- **Sodium Malonate:** 3.0 g
- Dextrose: 0.25 g
- Bromothymol Blue: 0.025 g
- Final pH: 6.7 ± 0.2 at 25°C [\[3\]](#)[\[6\]](#)[\[8\]](#)

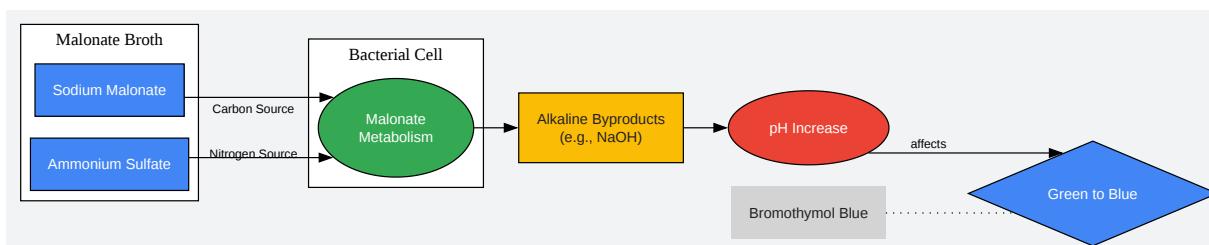
Preparation Steps:

- Dissolve 9.28 grams of the powdered medium in 1000 ml of purified/distilled water.[\[7\]](#)
- Heat with agitation to ensure the medium dissolves completely.[\[7\]](#)[\[9\]](#)
- Dispense the broth into test tubes.
- Sterilize by autoclaving at 121°C (15 lbs pressure) for 15 minutes.[\[7\]](#)[\[8\]](#)[\[9\]](#)
- Allow the tubes to cool before use.

4.2. Inoculation and Incubation

- Using a sterile inoculating loop or needle, pick a light inoculum from the center of a well-isolated colony of an 18-24 hour pure culture.[\[1\]](#)[\[6\]](#)[\[10\]](#)
- Inoculate a tube of malonate broth. The resulting turbidity should be minimal (less than a 0.5 McFarland standard).[\[6\]](#)
- Incubate the inoculated tubes aerobically at $35\text{-}37^{\circ}\text{C}$ for 24 to 48 hours with the caps loosened to allow for air exchange.[\[1\]](#)[\[6\]](#)[\[10\]](#)

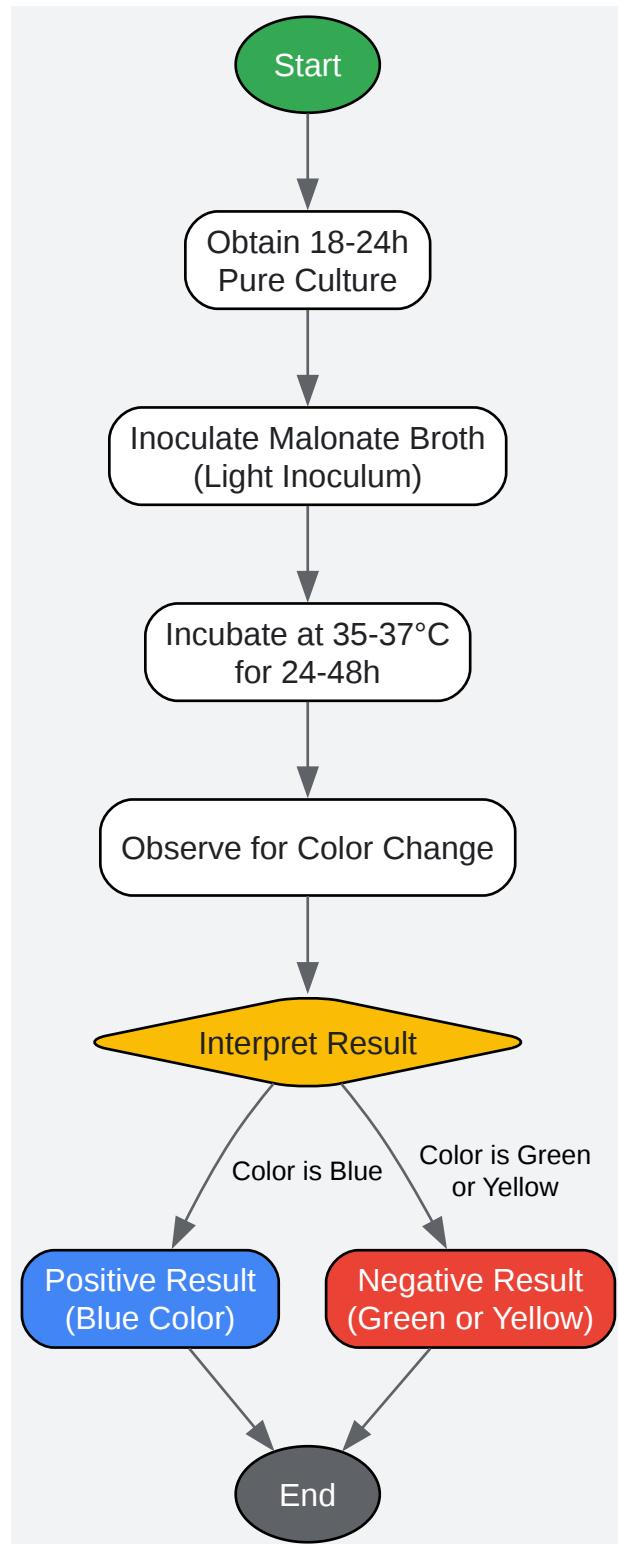
4.3. Interpretation of Results


- Positive Result: A change in the color of the medium from green to light blue or deep Prussian blue.[1][11] Any trace of blue indicates a positive test.[11]
- Negative Result: The medium remains green, indicating the organism cannot utilize malonate.[1][11]
- Ambiguous Result: The medium turns yellow. This indicates that the organism is malonate-negative but has fermented the dextrose in the medium, producing acid.[1][6]

4.4. Quality Control It is essential to perform quality control with each new batch of media.

- Positive Control: Klebsiella pneumoniae (ATCC 13883) or Enterobacter aerogenes (ATCC 13048).[3][4][6] These organisms should produce a blue color.
- Negative Control: Escherichia coli (ATCC 25922).[3][4][6] This organism should result in the medium remaining green.
- Uninoculated Control: An uninoculated tube of malonate broth should be incubated alongside the test samples to serve as a negative control and to verify any subtle color changes.

Visualizations


5.1. Biochemical Pathway of Malonate Utilization

[Click to download full resolution via product page](#)

Caption: Biochemical pathway of malonate utilization.

5.2. Experimental Workflow for Malonate Utilization Test

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the malonate test.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. microbiologyinfo.com [microbiologyinfo.com]
- 2. notesforbiology.com [notesforbiology.com]
- 3. microbenotes.com [microbenotes.com]
- 4. keyscientific.com [keyscientific.com]
- 5. Malonate test: Principle, Requirements, Procedure, and Result interpretations - Online Biology Notes [onlinebiologynotes.com]
- 6. Malonate Test: Principle, Procedure, and Results • Microbe Online [microbeonline.com]
- 7. exodcientifica.com.br [exodcientifica.com.br]
- 8. himedialabs.com [himedialabs.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. hardydiagnostics.com [hardydiagnostics.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Malonate Utilization Test for the Differentiation of Enterobacteriaceae]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b085567#malonate-utilization-test-procedure-for-differentiating-enterobacteriaceae>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com